An In-depth Technical Guide to (1S,2R)-2-methyl-N-methylcyclohexanamine
An In-depth Technical Guide to (1S,2R)-2-methyl-N-methylcyclohexanamine
This guide provides a comprehensive technical overview of (1S,2R)-2-methyl-N-methylcyclohexanamine, a chiral secondary amine with significant potential in synthetic chemistry and drug development. We will delve into its physicochemical properties, provide a detailed synthesis protocol, discuss its spectroscopic characterization, and explore its potential applications for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
(1S,2R)-2-methyl-N-methylcyclohexanamine is a chiral methylated amine. Its structural significance lies in the fixed stereochemistry of the cyclohexyl ring, which presents a specific three-dimensional arrangement of its methyl and N-methylamino substituents. This defined chirality makes it a valuable building block or intermediate in the synthesis of complex, stereochemically-defined molecules, particularly in the pharmaceutical industry.
The introduction of a methyl group onto the nitrogen atom of the parent amine, (1S,2R)-2-methylcyclohexanamine, can significantly alter its biological and physicochemical properties. This concept, often referred to as the "magic methyl" effect, can lead to improved potency, selectivity, or pharmacokinetic profiles in drug candidates. Therefore, understanding the synthesis and properties of this specific stereoisomer is of considerable interest to medicinal chemists.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can deduce its core properties from its molecular formula and data from its parent amine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | Calculated |
| Molecular Weight | 127.23 g/mol | Calculated |
| Parent Amine | (1S,2R)-2-methylcyclohexanamine | |
| Parent Amine MW | 113.20 g/mol | |
| Physical Form | Expected to be a liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthesis of (1S,2R)-2-methyl-N-methylcyclohexanamine
The most reliable and well-established method for the N-methylation of a primary amine like (1S,2R)-2-methylcyclohexanamine is the Eschweiler-Clarke reaction . This one-pot reaction utilizes excess formic acid and formaldehyde to methylate the amine, with the significant advantage that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1] Critically, for chiral amines, this reaction typically proceeds without racemization.[1]
The synthesis begins with the commercially available (1S,2R)-2-methylcyclohexanamine hydrochloride, which is neutralized to the free amine before undergoing reductive amination.[2]
Experimental Protocol: Eschweiler-Clarke N-Methylation
Step 1: Liberation of the Free Amine
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In a round-bottom flask, dissolve (1S,2R)-2-methylcyclohexanamine hydrochloride (1.0 eq) in water.
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Cool the solution in an ice bath and slowly add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to yield the free (1S,2R)-2-methylcyclohexanamine. Caution: This should be performed in a well-ventilated fume hood.
Step 2: N-Methylation Reaction
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To a round-bottom flask equipped with a reflux condenser, add the free (1S,2R)-2-methylcyclohexanamine (1.0 eq).
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Add formic acid (2.5 eq) followed by aqueous formaldehyde (37% solution, 2.2 eq).
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Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The reaction is irreversible due to the evolution of carbon dioxide gas.[1]
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After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
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Carefully add a 6M solution of hydrochloric acid (HCl) to the reaction mixture until acidic. This will protonate the product and any unreacted starting material.
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Wash the acidic solution with diethyl ether to remove any non-basic impurities.
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Cool the aqueous layer in an ice bath and basify by the slow addition of 6M NaOH until the pH is >12.
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Extract the product into diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate under reduced pressure.
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The crude product can be purified by distillation or column chromatography to yield pure (1S,2R)-2-methyl-N-methylcyclohexanamine.
Caption: Synthetic workflow for (1S,2R)-2-methyl-N-methylcyclohexanamine.
Spectroscopic Characterization
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¹H NMR: The most distinctive signal will be a sharp singlet for the N-methyl protons, expected to appear in the 2.2-2.6 ppm range.[3][4] The protons on the carbon adjacent to the nitrogen (the N-CH group on the ring) will be deshielded and appear further downfield than other ring protons.[3][4] The remaining cyclohexyl protons will present as a complex series of multiplets in the upfield region.
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¹³C NMR: The carbon of the N-methyl group will appear as a distinct signal. The ring carbon bonded to the nitrogen atom will be deshielded and absorb approximately 20 ppm further downfield compared to other ring carbons.[3][4]
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Infrared (IR) Spectroscopy: As a secondary amine, the most notable feature in the IR spectrum would be the absence of the characteristic N-H stretching bands seen in primary amines (typically a pair of bands around 3350-3450 cm⁻¹).[3][4] The spectrum will be dominated by C-H stretching and bending vibrations.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 127. A key fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, leading to a resonance-stabilized cation.[3]
Applications in Drug Development
The primary value of (1S,2R)-2-methyl-N-methylcyclohexanamine in a research and development context is as a chiral building block. The defined stereochemistry is crucial for creating enantiomerically pure final compounds, which is a regulatory requirement for many modern pharmaceuticals.
The N-methyl group is a common structural motif in many active pharmaceutical ingredients. Its inclusion can influence several key drug-like properties:
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Potency and Selectivity: The size and electronics of the N-methyl group can optimize the binding of a molecule to its biological target, potentially increasing potency and selectivity for the desired target over off-targets.
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Metabolic Stability: N-methylation can sometimes block sites of metabolic degradation, increasing the half-life of a drug in the body.
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Solubility and Permeability: The addition of a methyl group increases lipophilicity, which can affect a compound's solubility and its ability to cross cell membranes.
While specific drugs containing the (1S,2R)-2-methyl-N-methylcyclohexanamine scaffold are not publicly documented, similar chiral amine structures are integral to a wide range of therapeutics.
Safety and Handling
(1S,2R)-2-methyl-N-methylcyclohexanamine should be handled with the standard precautions for secondary amines. It is expected to be a corrosive and flammable liquid.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. The parent amine hydrochloride is stored under refrigerated conditions.[2]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
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Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Available from: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available from: [Link]
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Eschweiler–Clarke reaction. In Wikipedia. Available from: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5324013, 2-Methylcyclohexylamine, (1S,2R)-. Retrieved from [Link].
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. (1S,2R)-2-methylcyclohexanamine hydrochloride | 79389-39-2 [sigmaaldrich.com]
- 3. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
